3-Amino-5-(5-bromo-2-iodophenyl)pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrIN3 |
|---|---|
Molecular Weight |
363.98 g/mol |
IUPAC Name |
5-(5-bromo-2-iodophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrIN3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI Key |
ADBIXTXVZUXEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NN2)N)I |
Origin of Product |
United States |
Synthetic Pathways and Advanced Methodologies for 3 Amino 5 5 Bromo 2 Iodophenyl Pyrazole
Retrosynthetic Analysis of the Pyrazole (B372694) and Halogenated Aryl Linkage
A retrosynthetic analysis of 3-Amino-5-(5-bromo-2-iodophenyl)pyrazole suggests a primary disconnection of the pyrazole ring. The most common and effective strategies for pyrazole synthesis involve the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. In this case, the 3-amino group points towards the use of hydrazine itself or a protected form, which will react with a suitable three-carbon precursor bearing the 5-bromo-2-iodophenyl group.
A logical disconnection is at the C-N and C-C bonds of the pyrazole ring, leading back to two key synthons: a β-keto nitrile or a related 1,3-dicarbonyl compound functionalized with the 5-bromo-2-iodophenyl moiety, and hydrazine. This approach is advantageous as it allows for the late-stage introduction of the pyrazole's nitrogen atoms.
An alternative disconnection could involve a [3+2] cycloaddition reaction, though the former condensation approach is generally more straightforward for this substitution pattern. The halogenated aryl linkage is considered robust and would be carried through the synthesis from a suitable precursor, namely 5-bromo-2-iodoaniline (B1340423).
Precursor Synthesis and Functional Group Transformations for 5-bromo-2-iodoaniline Derivatives
The key precursor for introducing the di-halogenated phenyl group is 5-bromo-2-iodoaniline. Several synthetic routes to this intermediate have been reported.
One common method involves the reduction of a nitroaromatic precursor. For instance, 4-bromo-1-iodo-2-nitrobenzene (B37996) can be reduced to 5-bromo-2-iodoaniline using iron powder in a mixture of acetic acid and ethanol (B145695). chemicalbook.com This reaction is typically high-yielding.
Another approach is through a decarboxylative iodination of an anthranilic acid. For example, 2-Amino-4-bromobenzoic acid can undergo decarboxylative iodination using iodine and potassium iodide in acetonitrile (B52724) at elevated temperatures to yield 5-bromo-2-iodoaniline. rsc.org
A diazotization-bromination sequence can also be employed. For example, 2-methyl-4-iodoaniline can be diazotized and subsequently subjected to a Sandmeyer-type reaction with cuprous bromide to introduce the bromo group, followed by further functional group manipulations to arrive at the desired aniline (B41778). google.com
Once 5-bromo-2-iodoaniline is obtained, it can be further functionalized to generate the 1,3-dielectrophilic partner for the cyclization step. A common strategy is the diazotization of the aniline followed by a reaction to introduce a suitable three-carbon chain.
Cyclization Strategies for the Pyrazole Ring Formation: Mechanistic Considerations
The formation of the 3-aminopyrazole (B16455) ring is typically achieved through the cyclization of a hydrazine with a β-functionalized acrylonitrile (B1666552) or a β-ketonitrile.
Starting from 5-bromo-2-iodoaniline, a plausible route involves its conversion to a β-ketonitrile. This can be achieved through a multi-step sequence. For instance, the aniline can be diazotized and converted to a halide, which then undergoes a palladium-catalyzed coupling reaction with a suitable three-carbon synthon.
A more direct approach involves the reaction of a hydrazine with an appropriately substituted enaminone or a similar intermediate. beilstein-journals.org The mechanism of the cyclization with a β-ketonitrile involves the initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by the formation of a hydrazone. Subsequent intramolecular cyclization occurs via the attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization to yield the aromatic 3-aminopyrazole ring.
The regioselectivity of the cyclization is a critical consideration. With unsymmetrical 1,3-dielectrophiles, the reaction with hydrazine can potentially lead to two isomeric pyrazoles. However, the use of a β-ketonitrile generally provides a single regioisomer due to the distinct reactivity of the ketone and nitrile functional groups.
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalyst Selection
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
Solvent Effects: The choice of solvent can significantly influence the rate and outcome of the cyclization reaction. Protic solvents like ethanol or acetic acid are often used as they can facilitate the proton transfer steps in the condensation and cyclization mechanism. nih.gov In some cases, aprotic solvents such as DMF or dioxane may be preferred, particularly if the starting materials have limited solubility in protic media. researchgate.net
Temperature: The reaction temperature is another critical parameter. While some pyrazole syntheses can proceed at room temperature, others may require heating to overcome the activation energy for the cyclization step. scielo.org.za Microwave-assisted synthesis has also been shown to accelerate pyrazole formation. beilstein-journals.org
Catalyst Selection: The cyclization step is often catalyzed by either an acid or a base. Acid catalysts, such as acetic acid or a Lewis acid, can activate the carbonyl group towards nucleophilic attack by the hydrazine. beilstein-journals.org Base catalysis, on the other hand, can deprotonate the hydrazine, increasing its nucleophilicity. organic-chemistry.org For certain cyclization strategies, metal catalysts such as copper or palladium may be employed, particularly in cascade reactions involving cross-coupling and cyclization. organic-chemistry.orgresearchgate.net
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Acetic Acid, DMF, Dioxane | Solubilizes reactants and can facilitate proton transfer. |
| Temperature | Room Temperature to Reflux | Controls reaction rate and overcomes activation energy. |
| Catalyst | Acetic Acid, Piperidine, Lewis Acids, Copper, Palladium | Activates substrates and facilitates bond formation. |
Purification Methodologies and Isolation Techniques for High Purity Compound
The purification of this compound is essential to remove any unreacted starting materials, reagents, and side products. Standard purification techniques include:
Crystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical to ensure good recovery of the pure product.
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the target compound from impurities based on polarity. chemicalbook.com A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is chosen to achieve optimal separation.
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and reagents from the reaction mixture. chemicalbook.com
The purity of the final compound is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Stereoselective Synthesis Approaches
For this compound, which is an achiral molecule, stereoselective synthesis is not a relevant consideration. The pyrazole ring is planar and aromatic, and there are no stereocenters in the molecule.
Scalability and Process Development for Large-Scale Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed in process development.
Key Considerations for Scalability:
Cost of Starting Materials: The economic viability of the synthesis depends on the cost and availability of the starting materials, particularly the halogenated precursors.
Reaction Safety: Exothermic reactions, the use of hazardous reagents (e.g., hydrazine), and the potential for runaway reactions need to be carefully managed on a large scale.
Process Efficiency: Optimizing reaction times, temperatures, and catalyst loadings to maximize throughput is crucial.
Work-up and Purification: The purification methods must be scalable. Crystallization is often preferred over chromatography for large-scale production due to cost and efficiency.
Waste Management: The environmental impact of the process needs to be considered, with a focus on minimizing waste and using greener solvents and reagents where possible.
Flow chemistry is an emerging technology that can offer advantages for the large-scale synthesis of pyrazoles, providing better control over reaction parameters and improving safety. researchgate.net
Green Chemistry Approaches in Pyrazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic methods to reduce waste and energy consumption. The synthesis of pyrazoles, including derivatives similar to this compound, can benefit significantly from these methodologies.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as rapid reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. dergipark.org.tr This technique has been successfully applied to the synthesis of various pyrazole derivatives.
One study reported the synthesis of 3-amino-1H-pyrazoles catalyzed by p-toluenesulphonic acid under microwave irradiation. The reaction of various β-ketonitriles with hydrazines proceeded efficiently, yielding the desired products in excellent yields (>95%) in a significantly shorter time compared to conventional refluxing.
Table 1: Optimization of Microwave-Assisted Synthesis of a 3-Amino-1H-Pyrazole Derivative
| Entry | Catalyst (equiv.) | Time (min) | Yield (%) |
| 1 | FeCl₃ (0.5) | 5 | 30 |
| 2 | Bi(OTf)₃ (0.5) | 5 | 50 |
| 3 | ZrCl₄ (0.5) | 5 | 70 |
| 4 | p-TSA (0.1) | 2 | >95 |
Another example demonstrates the synthesis of novel pyrazole derivatives incorporating a diaryl sulfone moiety under microwave irradiation using synthetic talc (B1216) as a solid base catalyst. This method highlights the efficiency of microwave heating in conjunction with solid-supported catalysts, leading to high yields in short reaction times. researchgate.net
Table 2: Comparison of Microwave Irradiation and Conventional Heating for the Synthesis of Pyrazole Derivatives (7b-g) researchgate.net
| Compound | R | X | Microwave Irradiation | Conventional Condition |
| Time (min) | Yield (%) | |||
| 7b | Me | p-Me | 19 | 90 |
| 7c | Me | p-Cl | 17 | 92 |
| 7d | OEt | H | 18 | 88 |
| 7e | OEt | p-Me | 17 | 90 |
| 7f | OEt | p-Cl | 18 | 89 |
| 7g | Thiophen | m-Me | 20 | 86 |
Furthermore, a three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been developed, showcasing the potential for constructing complex heterocyclic systems in a one-pot manner. sunway.edu.my
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for promoting organic transformations. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation.
A study on the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones utilized ultrasound assistance in a three-component reaction, demonstrating its utility in the construction of complex pyrazole-containing scaffolds. researchgate.net While specific data tables for this exact reaction were not provided in the source, the study highlights the enabling power of ultrasound in multicomponent reactions.
Water as a Green Solvent
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for the synthesis of pyrazole derivatives in aqueous media.
A taurine-catalyzed green multicomponent approach for the synthesis of dihydropyrano[2,3-c]pyrazoles was optimized in water, resulting in the highest product yield (92%) compared to other organic solvents. nih.gov
Table 3: Solvent Optimization for the Taurine-Catalyzed Synthesis of Dihydropyrano[2,3-c]pyrazole 5a nih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | 80 | 3 | 44 |
| 2 | Toluene | 80 | 12 | 22 |
| 3 | EtOH | 80 | 8 | 62 |
| 4 | MeOH | 80 | 8 | 54 |
| 5 | H₂O/EtOH (1:1) | 80 | 4 | 72 |
| 6 | H₂O | 80 | 2 | 92 |
Additionally, a catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles has been described in a mixture of water and ethanol at room temperature, offering an efficient and environmentally friendly route to these compounds. nih.gov
Solvent-Free Synthesis
Conducting reactions in the absence of a solvent, or under solvent-free conditions, is a highly desirable green chemistry approach as it eliminates solvent waste and simplifies product purification.
One-pot synthesis of 1N-acetyl pyrazoles has been achieved via solvent-free microwave irradiation using substituted chalcones, hydrazine hydrate, and acetic anhydride (B1165640) in the presence of a fly-ash:PTS catalyst, with yields exceeding 75%. researchgate.net Another study reports the synthesis of new chalcone (B49325) and 4,5-dihydro-1H-pyrazole derivatives from the reaction of chalcones with various hydrazines in good to high yields without the use of a solvent. researchgate.net
Table 4: Synthesis of Pyrazole Derivatives (4a-h) from Chalcones and Hydrazines researchgate.net
| Compound | R | R' | Yield (%) |
| 4a | H | Naphthalen-1-yl | 85 |
| 4b | Me | Naphthalen-1-yl | 90 |
| 4c | Ph | Naphthalen-1-yl | 92 |
| 4d | 2-Naphthyl | Naphthalen-1-yl | 95 |
| 4e | H | Naphthalen-2-yl | 88 |
| 4f | Me | Naphthalen-2-yl | 91 |
| 4g | Ph | Naphthalen-2-yl | 93 |
| 4h | 2-Naphthyl | Naphthalen-2-yl | 95 |
These green chemistry approaches offer significant advantages for the synthesis of pyrazole derivatives and could be adapted for the preparation of this compound, potentially leading to more sustainable and efficient synthetic routes.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Amino 5 5 Bromo 2 Iodophenyl Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁵N NMR, 2D NMR (COSY, HSQC, HMBC) for Definitive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity of 3-Amino-5-(5-bromo-2-iodophenyl)pyrazole.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would be particularly informative, revealing the substitution pattern on the phenyl ring. The pyrazole (B372694) ring proton and the protons of the amino group would also exhibit characteristic signals. Due to prototropic tautomerism common in N-unsubstituted pyrazoles, the NH proton of the pyrazole ring and the C4-H proton may appear as broad signals. mdpi.com
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The chemical shifts would be influenced by the electronegativity of the attached atoms (N, Br, I) and the aromaticity of the rings. The spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule.
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy would be a powerful tool for probing the electronic environment of the four nitrogen atoms within the pyrazole ring and the amino group, helping to resolve any ambiguities related to tautomerism.
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, connecting the adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the C4-H proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the phenyl ring to the pyrazole ring at the C5 position and confirming the position of the amino group at C3.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazole C3 | - | 150 - 160 |
| Pyrazole C4 | 6.0 - 6.5 | 95 - 105 |
| Pyrazole C5 | - | 140 - 150 |
| Phenyl C1' (C-I) | - | 90 - 100 |
| Phenyl C2' (C-pyrazole) | - | 135 - 145 |
| Phenyl C3' | 7.8 - 8.0 (d) | 140 - 145 |
| Phenyl C4' | 7.2 - 7.4 (dd) | 132 - 138 |
| Phenyl C5' (C-Br) | - | 115 - 120 |
| Phenyl C6' | 7.6 - 7.8 (d) | 128 - 132 |
| NH₂ | 5.0 - 5.5 (broad s) | - |
| Pyrazole NH | 12.0 - 13.0 (broad s) | - |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of the compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of both the primary amino group (-NH₂) and the secondary amine (N-H) of the pyrazole ring would appear as distinct bands in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=N and N-N stretching vibrations within the pyrazole ring are expected in the 1500-1620 cm⁻¹ fingerprint region. rsc.orgmdpi.com Vibrations corresponding to C-Br and C-I bonds would be found at lower wavenumbers, typically below 700 cm⁻¹.
Table 2: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (NH₂ and pyrazole NH) | 3100 - 3400 | Medium-Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |
| C=N/C=C stretch (ring vibrations) | 1500 - 1620 | Strong |
| N-H bend (NH₂) | 1580 - 1650 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
| C-I stretch | ~500 | Weak |
| C-Br stretch | 550 - 690 | Medium |
X-ray Crystallography: Single Crystal Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional architecture in the solid state. A successful single-crystal X-ray diffraction analysis would precisely determine all bond lengths, bond angles, and torsion angles. researchgate.net This technique would confirm the connectivity established by NMR and reveal the planarity of the pyrazole and phenyl rings and their relative orientation. nih.gov Furthermore, it would provide critical insights into the intermolecular interactions, such as hydrogen bonding involving the amino group and the pyrazole N-H, which dictate the crystal packing. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For C₉H₆BrIN₄, the calculated monoisotopic mass is 389.8848 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by two mass units.
Analysis of the fragmentation patterns in the mass spectrum can also support the proposed structure. Common fragmentation pathways for pyrazoles involve the cleavage of the ring or the loss of substituents. researchgate.net For this compound, characteristic fragments corresponding to the loss of I, Br, HCN, or the NH₂ group would be expected.
Advanced Hyphenated Techniques (e.g., GC-MS/LC-MS) for Purity Assessment and Trace Impurity Profiling
Hyphenated techniques, which couple a separation method with a detection method, are essential for assessing the purity of a synthesized compound and identifying any impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry): This would be the preferred method for this compound due to its polarity and likely thermal instability. LC would separate the target compound from any starting materials, by-products, or isomers. The coupled mass spectrometer would then provide mass information for each separated component, allowing for their identification. This is crucial for verifying the purity of the final product. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): While potentially useful, GC-MS may be less suitable if the compound has a high boiling point or is thermally labile, which is common for such heterocyclic structures. If the compound is sufficiently volatile and stable, GC-MS can provide excellent separation and characterization of any volatile impurities. rsc.org
Computational Chemistry and Theoretical Investigations of 3 Amino 5 5 Bromo 2 Iodophenyl Pyrazole
Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) for Electronic Structure, Orbital Analysis, and Molecular Geometry Optimization
The electronic structure analysis derived from DFT reveals the distribution of electron density and the nature of chemical bonds within the molecule. The presence of electron-withdrawing halogen atoms (bromine and iodine) and an electron-donating amino group significantly influences the electronic environment of the pyrazole (B372694) and phenyl rings. nih.gov Hartree-Fock (HF) techniques can also be employed for comparative analysis of the electronic properties. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazole Derivative (DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (pyrazole) | 1.35 | N-N-C | 110.0 |
| N-N (pyrazole) | 1.38 | C-C-N | 105.0 |
| C-C (phenyl) | 1.39 | C-C-Br | 119.5 |
| C-Br | 1.90 | C-C-I | 119.8 |
| C-I | 2.10 | H-N-H (amino) | 115.0 |
Note: This data is representative of typical pyrazole derivatives and not specific to 3-Amino-5-(5-bromo-2-iodophenyl)pyrazole due to the absence of published data for this specific molecule.
Molecular Dynamics (MD) Simulations: Conformational Analysis and Dynamic Behavior in Different Environments
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound over time. eurasianjournals.comresearchgate.net By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in different environments, such as in a solvent or interacting with a biological target. nih.gov These simulations are particularly useful for understanding the flexibility of the molecule, including the rotation around the single bond connecting the pyrazole and phenyl rings.
MD studies can identify the most stable conformations and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and potential binding modes. bohrium.com The insights gained from MD simulations are crucial for drug design and materials science, as they can predict how the molecule will interact with its environment on a dynamic basis. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. youtube.comwikipedia.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's ability to donate or accept electrons. researchgate.netacs.org For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyrazole ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the phenyl ring, influenced by the electron-withdrawing halogen substituents, marking it as a likely region for nucleophilic attack. doi.org
Table 2: Representative FMO Data for a Halogenated Phenylpyrazole Derivative
| Molecular Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -6.2 | Amino group, Pyrazole ring |
| LUMO | -1.8 | Phenyl ring, Halogen atoms |
| HOMO-LUMO Gap | 4.4 | - |
Note: These values are illustrative and based on general principles for similar compounds.
Electrostatic Potential (ESP) Mapping: Identifying Potential Sites for Electrophilic and Nucleophilic Attack
Electrostatic Potential (ESP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. walisongo.ac.idpreprints.org The ESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, making these sites susceptible to electrophilic attack. ajchem-a.com
Conversely, regions of positive potential are expected around the hydrogen atoms of the amino group and potentially on the halogen atoms, particularly along the C-X bond axis (a phenomenon known as a σ-hole), which can interact with nucleophiles. mdpi.comsemanticscholar.org This detailed charge landscape is invaluable for predicting intermolecular interactions, including hydrogen bonding and halogen bonding. semanticscholar.org
Prediction of Spectroscopic Parameters: Computational NMR, IR, and UV-Vis Spectra
Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations can generate predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.gov
DFT methods are commonly used to calculate NMR chemical shifts, providing insights into the electronic environment of each nucleus. nih.gov Similarly, the vibrational frequencies in the IR spectrum can be computed, and their comparison with experimental spectra aids in the assignment of characteristic functional group vibrations. mdpi.com Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for UV-Vis absorption, helping to understand the photophysical properties of the molecule. mdpi.com
Table 3: Illustrative Predicted Spectroscopic Data for a Substituted Aminopyrazole
| Technique | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) - NH₂ | 5.5 - 6.5 |
| ¹³C NMR | Chemical Shift (ppm) - C-NH₂ | 150 - 160 |
| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3300 - 3500 |
| UV-Vis | λ_max (nm) | 250 - 300 |
Note: These are typical ranges for aminopyrazole derivatives and serve as an illustrative example.
Theoretical Insights into Tautomerism and Conformational Isomerism of the Pyrazole Core
Aminopyrazoles can exist in different tautomeric forms due to the migration of a proton. mdpi.comresearchgate.net For this compound, theoretical calculations can be used to determine the relative stabilities of the possible tautomers, namely the 3-amino and 5-amino forms. mdpi.com DFT calculations can predict the energies of these tautomers, providing insight into which form is likely to be predominant in the gas phase or in different solvents. nih.gov The electronic nature of the substituents on the pyrazole and phenyl rings plays a crucial role in influencing the tautomeric equilibrium. nih.gov
In addition to tautomerism, the molecule can exhibit conformational isomerism due to rotation around single bonds. Theoretical studies can map the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. researchgate.net This is particularly relevant for the rotation of the 5-bromo-2-iodophenyl group relative to the pyrazole ring, which will be influenced by steric hindrance from the substituents.
Reactivity and Reaction Pathways of 3 Amino 5 5 Bromo 2 Iodophenyl Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) and Phenyl Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. libretexts.org The reactivity of 3-Amino-5-(5-bromo-2-iodophenyl)pyrazole towards electrophiles is influenced by the electronic nature of both the pyrazole and the phenyl rings.
Pyrazole Ring: The pyrazole ring is generally considered an electron-rich heterocycle, but it is less reactive than benzene (B151609) towards electrophilic substitution due to the presence of the electronegative nitrogen atoms. orientjchem.org However, the presence of the amino group at the C3 position acts as a strong activating group through resonance, directing electrophilic attack primarily to the C4 position. scribd.com Reactions such as nitration, halogenation, sulfonation, and Vilsmeier-Haack formylation on 3-aminopyrazoles typically occur at the C4 position. scribd.comarkat-usa.org
Phenyl Ring: The 5-bromo-2-iodophenyl moiety is significantly deactivated towards electrophilic aromatic substitution. Both bromine and iodine are deactivating groups due to their inductive electron-withdrawing effect, which outweighs their weak resonance electron-donating effect. wikipedia.org Consequently, forcing conditions would be required for electrophilic substitution on this ring, and the reaction would likely be unselective.
| Reaction Type | Typical Reagents | Electrophile | Predicted Position |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 of pyrazole ring |
| Halogenation | X₂ / Acetic Acid | X⁺ | C4 of pyrazole ring |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 of pyrazole ring |
| Vilsmeier-Haack | POCl₃ / DMF | Cl-CH=NMe₂⁺ | C4 of pyrazole ring |
This table presents predicted outcomes for electrophilic substitution on this compound based on the known reactivity of 3-aminopyrazoles. scribd.comarkat-usa.org
Nucleophilic Substitution Reactions and the Role of Halogen Atoms
Nucleophilic substitution reactions on this molecule can occur, though direct nucleophilic aromatic substitution (SNAr) on either ring is challenging without the presence of strong electron-withdrawing groups ortho or para to a leaving group. The primary role of the halogen atoms in this context is as leaving groups in transition metal-catalyzed reactions. However, under specific conditions, direct substitution could be envisioned. The amino group itself can act as a nucleophile in various reactions. nih.gov
The differential reactivity of the C-I and C-Br bonds is a key feature. The C-I bond is weaker and more polarizable than the C-Br bond, making the iodine atom a better leaving group in nucleophilic substitution reactions, particularly those mediated by copper catalysts. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) involving the Halogenated Aryl Moiety
The bromo and iodo substituents on the phenyl ring are ideal functionalities for transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. nih.govwikipedia.org The significant difference in reactivity between aryl iodides and aryl bromides allows for selective, stepwise functionalization of the di-halogenated phenyl ring. wikipedia.org Generally, palladium-catalyzed reactions can be tuned to react selectively at the C-I bond while leaving the C-Br bond intact.
Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is highly versatile for creating biaryl structures or introducing alkyl or vinyl groups. nih.govrsc.org Selective coupling at the iodine position can be achieved under milder conditions, followed by a second coupling at the bromine position under more forcing conditions. rsc.org
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is a highly efficient method for the synthesis of aryl alkynes. tandfonline.comresearchgate.netresearchgate.net The higher reactivity of the aryl iodide allows for selective alkynylation at the C2 position of the phenyl ring. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing complex arylamines. nih.gov This reaction could be used to further functionalize the phenyl ring by replacing one or both halogen atoms with various amino groups. researchgate.netnih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Selectivity |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C | C-I > C-Br |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp²-sp) | C-I > C-Br |
| Buchwald-Hartwig | R₂NH | Pd(dba)₂, Ligand, Base | C-N | C-I > C-Br |
This table summarizes common transition metal-catalyzed cross-coupling reactions applicable to the halogenated aryl moiety of the target compound. nih.govnih.govwikipedia.orglibretexts.orgtandfonline.comresearchgate.net
Functionalization of the Amino Group: Acylation, Alkylation, and Condensation Reactions
The exocyclic amino group at the C3 position is a key site for derivatization, behaving as a typical aromatic amine nucleophile.
Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is often used to introduce a wide variety of functional groups or as a protecting strategy. researchgate.netgoogle.com
Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form tertiary amines can be an issue. chim.it Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. Selective mono-N-alkylation can also be achieved through specialized methods like chelation with 9-BBN. organic-chemistry.org
Condensation Reactions: The 3-aminopyrazole (B16455) moiety can react with carbonyl compounds. For instance, condensation with β-diketones or related 1,3-dielectrophiles can lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. chemicalbook.comsigmaaldrich.com Reaction with aldehydes can form Schiff bases (imines), which can be further reduced or used as intermediates in multicomponent reactions. nih.gov
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acyl chloride (RCOCl) | Amide (-NHCOR) |
| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde (RCHO), NaBH₃CN | Secondary Amine (-NHCH₂R) |
| Condensation | Acetylacetone | Pyrazolo[1,5-a]pyrimidine (B1248293) ring |
This table outlines common methods for the functionalization of the 3-amino group. researchgate.netorganic-chemistry.orgsigmaaldrich.com
Oxidation and Reduction Reactions: Stability and Redox Properties
The redox behavior of this compound is influenced by the susceptibility of its functional groups to oxidation and reduction.
Oxidation: Aromatic amines are known to be sensitive to oxidation and can change color upon exposure to air. researchgate.net The 3-amino group may be oxidized under certain conditions, potentially leading to the formation of azo-coupled dimers or degradation products. mdpi.com The pyrazole ring itself is generally stable towards oxidation.
Reduction: Catalytic hydrogenation (e.g., using Pd/C and H₂) or treatment with other reducing agents can lead to dehalogenation. The carbon-iodine bond is significantly more susceptible to reduction than the carbon-bromine bond, allowing for selective removal of the iodine atom. Harsh reduction conditions would be required to remove the bromine atom.
Heterocyclic Annulation and Derivatization Strategies Utilizing the Pyrazole Nitrogen Atoms
The pyrazole ring contains two nitrogen atoms that can participate in further heterocyclic ring-forming reactions.
Annulation via the Amino Group and N2: The 3-amino group and the adjacent endocyclic N2 atom constitute a 1,2-diamine equivalent. This structural motif is highly useful for annulation reactions. Condensation with 1,3-dielectrophiles, such as β-ketoesters or enones, is a common strategy to construct fused six-membered rings, most notably the pyrazolo[1,5-a]pyrimidine scaffold. nih.govrsc.org This reaction typically proceeds through an initial condensation followed by intramolecular cyclization. acs.org
Derivatization at N1: The N1 nitrogen of the pyrazole ring is nucleophilic after deprotonation with a suitable base. This allows for N-alkylation or N-arylation reactions. chim.it Copper-catalyzed Ullmann coupling or palladium-catalyzed Buchwald-Hartwig reactions can be employed for N-arylation, introducing further diversity to the molecule. chim.it
| Reaction Site | Reagent Type | Product Type |
| C3-NH₂ and N2 | β-Ketoester | Pyrazolo[1,5-a]pyrimidine |
| C3-NH₂ and N2 | 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine |
| N1-H | Alkyl Halide / Base | N1-Alkyl pyrazole |
| N1-H | Aryl Halide / Cu or Pd catalyst | N1-Aryl pyrazole |
This table illustrates strategies for derivatization involving the pyrazole nitrogen atoms. nih.govchim.it
Mechanistic Investigations of Reactions Involving 3 Amino 5 5 Bromo 2 Iodophenyl Pyrazole
Kinetic Studies of Key Reactions: Rate Laws and Activation Parameters
While specific rate laws and activation parameters for reactions involving 3-Amino-5-(5-bromo-2-iodophenyl)pyrazole have not been reported, studies on related pyrazole (B372694) syntheses highlight the importance of kinetic versus thermodynamic control. The selectivity of many synthetic transformations can be modulated by factors such as temperature, solvent, and catalysts, which determine whether the reaction proceeds under kinetic or thermodynamic control. beilstein-journals.org
For instance, in multicomponent reactions to form fused pyrazole systems, kinetic control at ambient temperatures can favor the formation of one regioisomer, while thermodynamic control at higher temperatures may lead to a different, more stable isomer. beilstein-journals.org In the synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, temperature is a key factor in directing the reaction toward divergent products. nih.gov A kinetic and mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles identified the first of two oxidation steps as rate-limiting. rsc.orgnih.gov These examples underscore the necessity of detailed kinetic analysis to understand and optimize reaction conditions for achieving desired products in the aminopyrazole family.
Isotopic Labeling Studies to Elucidate Reaction Mechanisms
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. While no studies employing this technique were found specifically for this compound, its application in related systems has provided significant insights. For example, deuterium (B1214612) labeling experiments have been used to trace the origin of atoms in pyrazole synthesis, such as confirming that DMSO can serve as a C1-source in certain reactions. researchgate.net The development of synthetic pathways to deuterated pyrazole derivatives using acetylene (B1199291) surrogates further demonstrates the utility of isotopic labeling in mechanistic clarification. researchgate.net Such studies are crucial for distinguishing between proposed pathways and validating reaction intermediates.
Intermediate Identification and Characterization
The identification of transient intermediates is fundamental to understanding reaction mechanisms. Mass spectrometry, in particular, is a highly sensitive technique for detecting low-abundance charged intermediates in complex reactions like metal-catalyzed C-H activations. rsc.org
In the context of aminopyrazole reactions, several intermediates have been proposed or identified:
Polarized Intermediates: In the halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) and DMSO, a polarized intermediate, DMSO·X+, is proposed to form. This electrophilic species then reacts with the electron-rich pyrazole ring. beilstein-archives.org
Reaction Intermediates in Fused Systems: During the synthesis of pyrazolo[3,4-d]pyrimidines, formamidine (B1211174) derivatives have been identified as key reaction intermediates. mdpi.com Similarly, in the formation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine, a diol intermediate was successfully isolated, providing direct evidence for the reaction pathway. nih.gov
Characterization Techniques: The characterization of these intermediates often relies on a combination of spectroscopic methods. For example, the structure of novel aminopyrazole derivatives is routinely confirmed using NMR, LC/MS, and FTIR. nih.gov In some cases, intermediates can be trapped and characterized, or their presence inferred from radical trapping experiments using agents like TEMPO. researchgate.net Gas chromatography/mass spectrometry (GC/MS) has also been used, though it can be challenging due to the thermal degradation of some pyrazole derivatives. nist.gov
Computational Mechanistic Studies: Transition State Localization and Reaction Pathway Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for exploring reaction mechanisms involving pyrazoles. These studies provide detailed insights into the geometries of reactants, transition states, and products, as well as the energy profiles of reaction pathways. researchgate.netresearchgate.netlookchem.com
Key areas where computational studies have been applied to pyrazole systems include:
Reaction Pathway Analysis: DFT calculations have been used to explore theoretically possible regioisomeric channels in cycloaddition reactions, helping to understand why one product is formed over another. kfas.org.kw
Molecular Properties: Calculations of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) help to rationalize the reactivity of pyrazole derivatives. researchgate.netresearchgate.net
Mechanism Elucidation: In the synthesis of pyrazoles from vinyl ethers and hydrazonoyl chlorides, a combination of experimental and computational studies clarified the mechanism, which involves a 1,3-dipolar cycloaddition. researchgate.net Computational approaches have also been used to identify potent and selective inhibitors by modeling their interaction with biological targets. rsc.org
| Study Type | Methodology | Application in Pyrazole Chemistry | References |
|---|---|---|---|
| Reaction Pathway Analysis | DFT | Exploring regioisomeric channels in cycloaddition reactions. | kfas.org.kw |
| Molecular Properties | DFT (HOMO-LUMO, MEP) | Rationalizing electrophilic and nucleophilic reactivity. | researchgate.netresearchgate.net |
| Mechanism Clarification | DFT, TD-DFT | Confirming 1,3-dipolar cycloaddition mechanisms; correlating theoretical and experimental data. | researchgate.netresearchgate.net |
| Inhibitor Design | Computational Approach | Identifying potent and selective Rac inhibitors based on pyrazole scaffolds. | rsc.org |
Solvent Effects and Catalysis in Reaction Mechanisms
Solvents and catalysts play a crucial role in directing the outcome of reactions involving aminopyrazoles, influencing both reaction rates and selectivity.
Solvent Effects: The choice of solvent can significantly impact regioselectivity. In the synthesis of 4,5-disubstituted N-phenylpyrazoles, for example, protic solvents favor one regioisomer, while aprotic solvents lead to the formation of the other. colab.ws This effect is attributed to the solvent's ability to stabilize different transition states or intermediates. Ionic liquids have also been explored as alternative media, sometimes offering higher yields and shorter reaction times compared to conventional organic solvents. nih.gov
Catalysis: A wide range of catalysts are employed in the functionalization of pyrazoles:
DMSO as a Catalyst: In the C-H halogenation of 3-aryl-1H-pyrazol-5-amines, DMSO acts as both a catalyst and a solvent. beilstein-archives.org
Transition Metal Catalysis: This is a major area of research for pyrazole functionalization.
Palladium: Pd(OAc)₂ is used in intramolecular coupling reactions to synthesize pyrazolo[3,4-b]pyridines with high regioselectivity. nih.gov The Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles is also a key transformation, though undesired dehalogenation can be a side reaction. researchgate.net
Copper: Copper catalysts are used for sulfenylation at the C4-H bond researchgate.net, halogen exchange reactions (an aromatic Finkelstein reaction) organic-chemistry.org, and C-4 dicarbonylation of 5-aminopyrazoles. researchgate.net
Rhodium and Others: Rh(III) catalysts are used in multicomponent syntheses researchgate.net, while AlCl₃ has been employed for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.
Photocatalysis: Visible-light-induced functionalization using metal-based or organic photoredox catalysts represents a sustainable and modern approach to modifying pyrazole and indazole cores. researchgate.net
| Catalyst Type | Example Catalyst/Reagent | Reaction Type | References |
|---|---|---|---|
| Organocatalyst | DMSO | C-H Halogenation | beilstein-archives.org |
| Transition Metal | Pd(OAc)₂, XPhos Pd G2 | Heck Coupling, Suzuki-Miyaura Coupling | nih.govresearchgate.net |
| CuI, CuCl₂ | Halogen Exchange, C-H Sulfenylation | researchgate.netorganic-chemistry.org | |
| Lewis Acid | AlCl₃ | Three-component one-pot synthesis | |
| Photocatalyst | Metal-based or Organic Dyes | Visible-light induced functionalization | researchgate.net |
Stereochemical Control and Regioselectivity in New Reactions
Regioselectivity is a critical challenge in the synthesis and functionalization of aminopyrazoles due to the presence of multiple nucleophilic centers (the exocyclic amino group and two endocyclic nitrogen atoms). kfas.org.kwresearchgate.net
The outcome of a reaction is often a delicate balance of several factors:
Nucleophilicity: The relative nucleophilicity of the exo- and endocyclic nitrogen atoms is not always clear and can be influenced by substituents and reaction conditions. kfas.org.kwresearchgate.net
Reaction Conditions: Factors like pH, temperature, and solvent choice can be tuned to control the regiochemical outcome. For instance, in the synthesis of amino-isoxazoles (a related azole), reaction pH and temperature are key determinants of which isomer is formed. organic-chemistry.org Microwave heating has also been shown to influence selectivity in multicomponent reactions. beilstein-journals.org
Substituent Effects: Steric hindrance and the electronic nature of substituents on both the pyrazole ring and the reacting partner can direct the reaction to a specific site. colab.wschim.it An increase in the steric hindrance of a hydrazine (B178648) substituent, for example, was found to favor the formation of the 5-aminopyrazole regioisomer. chim.it
Structural Elucidation: Determining the exact regiochemistry of the products is non-trivial and often requires advanced analytical techniques. Modern 2D NMR experiments, such as ¹H-¹⁵N HMBC, and single-crystal X-ray diffraction are invaluable tools for unambiguously assigning the structures of isomers. researchgate.netresearchgate.net
Exploration of Biological Activities and Structure Activity Relationships Sar for 3 Amino 5 5 Bromo 2 Iodophenyl Pyrazole
In Vitro Enzyme Inhibition Studies: Targeting Specific Biochemical Pathways
Pyrazole (B372694) derivatives have been extensively studied as inhibitors of various enzymes involved in critical biochemical pathways. The halogenated phenyl group in 3-Amino-5-(5-bromo-2-iodophenyl)pyrazole is anticipated to play a significant role in modulating these inhibitory activities.
α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in the management of type 2 diabetes. Inhibition of α-amylase and α-glucosidase delays carbohydrate digestion and glucose absorption. Studies on pyrazole–indole conjugates have demonstrated potent inhibitory activities against both enzymes. For instance, one conjugate showed 65.74% inhibition of α-amylase and 55.49% inhibition of α-glucosidase, with IC50 values of 4.21 µg/mL and 2.76 µg/mL, respectively tandfonline.com. Similarly, thiazolidine-4-one derivatives bearing a pyrazole moiety have shown remarkable α-amylase inhibition, with one compound achieving 90.04% inhibition at a concentration of 100 µg/mL nanobioletters.com.
Xanthine (B1682287) Oxidase (XO) Inhibition: XO is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Pyrazole derivatives have emerged as promising XO inhibitors tandfonline.comnih.gov. Research has shown that specific pyrazole analogs can exhibit potent XO inhibitory activity, with IC50 values as low as 0.83 µM nih.gov. The presence of a bromo group on the phenyl ring has been noted to contribute significantly to XO inhibitory activity elsevierpure.combenthamdirect.com. For example, one sulfur-containing pyrazole derivative was found to have an IC50 of 65.4 μM against XO tandfonline.com.
Cysteine Protease Inhibition: Cysteine proteases, such as cruzain from Trypanosoma cruzi (the parasite causing Chagas disease) and viral proteases, are vital for pathogen survival and replication, making them attractive drug targets nanobioletters.comnih.gov. 5-amino-1-aryl-pyrazole derivatives have been identified as potential inhibitors of T. cruzi cysteine protease (cruzipain), with molecular docking studies revealing key interactions within the enzyme's active site nih.gov. Nitrile-based derivatives, a related class of compounds, are known to act as covalent reversible inhibitors of cysteine proteases mdpi.com.
Table 1: In Vitro Enzyme Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazole-indole conjugate | α-Amylase | 4.21 µg/mL | tandfonline.com |
| Pyrazole-indole conjugate | α-Glucosidase | 2.76 µg/mL | tandfonline.com |
| 1-Phenylpyrazole-4-carboxylic acid derivative (Y-700) | Xanthine Oxidase | Potent Inhibition | nih.govresearchgate.netelsevierpure.comsigmaaldrich.com |
| Aryldiazenyl pyrazole hybrid (5e) | Xanthine Oxidase | 10.87 µM | benthamdirect.com |
| Sulfur-containing pyrazole derivative (3) | Xanthine Oxidase | 65.4 µM | tandfonline.com |
| 5-amino-1-aryl-pyrazole derivative | Cysteine Protease (Cruzain) | >50% inhibition | nih.gov |
Receptor Binding Assays and Ligand-Target Interactions
The ability of a compound to bind with high affinity and specificity to a biological receptor is fundamental to its mechanism of action. Pyrazole derivatives have been shown to interact with various receptors. For instance, certain insecticidal pyrazole derivatives target the ryanodine (B192298) receptors (RyRs), which are critical for calcium release in muscle cells. Assays such as differential scanning fluorimetry (DSF) can be used to rapidly screen and determine the binding strength of pyrazole-based molecules to protein targets, such as kinases, by measuring the change in the protein's melting temperature upon compound binding nih.gov. Other studies have identified pyrazole compounds as inhibitors of key signaling receptors like the Epidermal Growth Factor Receptor (EGFR) and as modulators of the Estrogen α Receptor, highlighting the scaffold's versatility in targeting diverse receptor families nih.govrjpbcs.com.
Cell-Based Assays: Probing Cellular Processes and Pathways
Cell-based assays provide a crucial link between molecular interactions and physiological outcomes. The 3-aminopyrazole (B16455) scaffold has been evaluated in various cellular models to assess its effects on processes like cell viability, proliferation, and cell cycle progression.
Cytotoxicity and Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to evaluate the effect of compounds on the viability of cancer cell lines semanticscholar.org. Pyrazole derivatives have demonstrated cytotoxicity against a range of human cancer cells, including pancreatic, breast, and cervical cancer lines semanticscholar.org.
Cell Cycle Analysis: To understand the anti-proliferative mechanisms, specialized assays like the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system are employed. This technology allows for real-time monitoring of the cell cycle phases (G1, S, and G2/M) in living cells, revealing how compounds like 3-aminopyrazole-based kinase inhibitors can induce cell cycle arrest nih.gov.
Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended protein target within the complex environment of a cell. Proteome-wide CETSA experiments have been used to verify that pyrazole-based molecules selectively bind to and stabilize target proteins like Cyclin-Dependent Kinase 16 (CDK16) in a cellular context nih.gov.
Antimicrobial Activity Evaluation: Antibacterial and Antifungal Spectrum (In Vitro)
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have consistently shown promising activity against a broad spectrum of bacteria and fungi. The presence of halogens, such as bromine and iodine in the target compound, is often associated with enhanced antimicrobial potency.
Antibacterial Activity: Numerous studies have demonstrated the antibacterial effects of pyrazole derivatives against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria mdpi.comijritcc.org. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible microbial growth, have been reported to be as low as 3.125 to 4.0 µg/mL for certain pyrazole analogs tandfonline.comresearchgate.net. The introduction of bromo-substituents has been shown to yield compounds with good effects against Gram-positive bacteria biointerfaceresearch.comnih.gov.
Antifungal Activity: The pyrazole scaffold is also effective against fungal pathogens like Candida albicans and Aspergillus niger nih.gov. A novel pyrazole derivative, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, exhibited moderate antifungal activity against several Candida species, with inhibitory effects observed at concentrations of 25 to 50 μg/mL.
Table 2: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazolo[1,5‐a]pyrimidine | Staphylococcus aureus | 3.125 µg/mL | tandfonline.com |
| Pyrazolo[1,5‐a]pyrimidine | Escherichia coli | 3.125 µg/mL | tandfonline.com |
| Pyrazolo[1,5‐a]pyrimidine | Candida albicans | 3.125 µg/mL | tandfonline.com |
| Thiazole-pyrazole hybrid (12k) | Gram-positive & Gram-negative bacteria | 4.0 µg/mL | researchgate.net |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 µg/mL | nih.gov |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | 6.25 mg/mL | researchgate.net |
Antiviral Activity Assessment (In Vitro)
The pyrazole core is a key component in the development of novel antiviral agents. Research has highlighted the potential of pyrazole derivatives to inhibit the replication of a wide range of viruses, including highly pathogenic coronaviruses.
Hydroxyquinoline-pyrazole hybrids have shown potent antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E nih.gov. Similarly, pyranopyrazole derivatives were evaluated for their efficacy against human coronavirus 229E (HCoV-229E), with one compound exhibiting a high selectivity index (SI) of 12.6, indicating a favorable profile of antiviral activity versus cytotoxicity elsevierpure.com. The mechanism of action for some of these compounds is believed to involve the inhibition of key viral enzymes like the main protease (Mpro or 3CLpro), which is essential for viral replication nanobioletters.comelsevierpure.com.
Table 3: In Vitro Antiviral Activity of Selected Pyrazole Derivatives
| Compound Class | Virus | Activity (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyranopyrazole (Compound 18) | Human Coronavirus 229E | >100 µM (CC50) | 12.6 | elsevierpure.com |
| Hydroxyquinoline-pyrazole | SARS-CoV-2 | Potent Inhibition | - | nih.gov |
| Phenylpyrazole derivative | HIV | Potent Inhibition | - | nih.gov |
Structure-Activity Relationship (SAR) Analysis: Impact of Pyrazole and Halogenated Phenyl Substituents on Biological Potency and Selectivity
SAR analysis is critical for optimizing lead compounds into potent and selective drug candidates. For pyrazole derivatives, the nature and position of substituents on both the pyrazole and the phenyl rings drastically influence biological activity.
Impact of Phenyl Ring Substituents: The halogen atoms in this compound are key modulators of activity. SAR studies on various pyrazole series consistently show that the presence, type, and position of electron-withdrawing groups like halogens (Br, Cl) on the phenyl ring enhance bioactivity tandfonline.comnih.gov. For instance, in a series of pyrazole-imidazoline derivatives, compounds with Br or Cl at the para-position of the phenyl ring showed increased trypanocidal potency nih.gov. Similarly, SAR for anticancer pyrazoline-isatin conjugates revealed that attaching a halogen (Br or Cl) to the isatin (B1672199) scaffold significantly improved activity researchgate.net.
Impact of Pyrazole Ring Substituents: Modifications at other positions of the pyrazole ring also affect potency. For example, N-substitution with lipophilic groups on a 3,5-diphenylpyrazole (B73989) resulted in a decrease in inhibitory activity against meprin α and β metalloproteinases, suggesting that an unsubstituted NH may be crucial for binding mdpi.com. The 3-amino group, as present in the title compound, is a common feature in many bioactive pyrazoles and often serves as a key interaction point or a handle for further chemical modification nih.gov.
Mechanisms of Action at the Molecular Level
Understanding how a compound interacts with its target at a molecular level is essential for rational drug design. Molecular docking, a computational technique, is widely used to predict the binding modes and affinities of ligands to their protein targets.
Binding Site Identification and Interactions: Docking studies of pyrazole derivatives have been performed on a multitude of targets. For antiviral pyranopyrazoles, docking into the main protease (Mpro) of SARS-CoV-2 revealed that the compounds fit well into the active site, forming strong hydrogen bond interactions with key amino acid residues nanobioletters.com. For antibacterial pyrazoles, docking studies have identified potential interactions with enzymes like S. aureus topoisomerase IV and DNA gyrase, with calculated binding energies correlating with observed antibacterial activity researchgate.netbiointerfaceresearch.com.
Conformational Changes and Binding Energy: Molecular docking of pyrazole-based inhibitors into the active site of xanthine oxidase has helped elucidate the binding interactions responsible for their inhibitory effect benthamdirect.com. Similarly, docking studies of pyrazole-based insecticides with ryanodine receptors have helped explain their potency and have even predicted higher affinity for resistant mutant receptors. These computational studies provide invaluable insights into the specific hydrogen bonds, hydrophobic interactions, and conformational changes that govern the ligand-target recognition and subsequent biological effect.
In vitro Cytotoxicity Profiling against Cell Lines
Detailed research into the cytotoxic profile of this compound has not been documented in accessible scientific literature. Consequently, there are no specific findings, data tables, or established IC50 values to report for this compound's activity against any cancer or non-cancerous cell lines. The exploration of its potential to induce cell death, inhibit cell proliferation, or its selectivity towards malignant cells versus healthy cells remains an uninvestigated area of research.
Data Tables
No data is available for this compound.
Detailed Research Findings
No research findings concerning the in vitro cytotoxicity of this compound have been published.
Potential Applications and Materials Science Perspectives of 3 Amino 5 5 Bromo 2 Iodophenyl Pyrazole
Application as a Ligand in Coordination Chemistry and Metal Complexes
The structure of 3-Amino-5-(5-bromo-2-iodophenyl)pyrazole, featuring multiple nitrogen atoms (two in the pyrazole (B372694) ring and one in the exocyclic amino group), makes it a prime candidate for use as a ligand in coordination chemistry. mdpi.com Pyrazole-based ligands are well-known for their ability to coordinate with a variety of metal ions, forming stable metal complexes with diverse geometries and properties. nih.gov The amino group and the pyrazole ring nitrogens can act as donor sites, allowing the molecule to function as a monodentate or, more commonly, a bidentate or bridging ligand, effectively linking metal centers into polynuclear structures or coordination polymers. nih.gov
Research on analogous aminopyrazole compounds has demonstrated their capacity to form complexes with transition metals like cadmium(II), manganese(II), zinc(II), and copper(II). nih.govmdpi.comnih.govscilit.com For instance, the reaction of 3-aminopyrazole (B16455) with cadmium bromide results in a polymeric chain where the Cd²⁺ ions are linked by bridging aminopyrazole ligands, forming a trans-CdN₄Br₂ octahedral geometry. nih.gov Similarly, a bromo-Mn(II) complex incorporating a pyrazole-triazine derivative showcases a distorted octahedral geometry around the central manganese ion. mdpi.com The specific halogen substituents (bromo and iodo) on the phenyl ring of this compound could further influence the electronic properties and steric hindrance of the resulting metal complexes, potentially tuning their catalytic, magnetic, or optical characteristics.
| Complex | Metal Center | Coordination Geometry | Key Bond Angles (°) | Key Bond Distances (Å) | Reference |
|---|---|---|---|---|---|
| [CdBr₂(3-apz)₂]n | Cd(II) | Elongated Octahedron | - | Cd—Br1 = 2.7379, Cd—N1 = 2.358 | nih.gov |
| [Mn(MBPT)Br(H₂O)₂]ClO₄ | Mn(II) | Distorted Octahedron | N3-Mn1-N1 = 69.39, O2-Mn1-O1 = 171.7 | - | mdpi.com |
Use as a Building Block in Organic Synthesis of Complex Molecules
Aminopyrazoles are highly versatile building blocks in organic synthesis, serving as precursors for the creation of more complex heterocyclic systems. mdpi.comscirp.org Their polyfunctional nature, with multiple nucleophilic and electrophilic sites, allows for a wide range of chemical transformations. mdpi.com this compound can be utilized in reactions targeting the amino group, the pyrazole ring nitrogens, or the C4 position of the pyrazole ring.
This compound is particularly valuable for synthesizing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. mdpi.com The presence of bromo and iodo substituents on the phenyl ring offers additional reaction handles for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This dual functionality allows for the sequential or orthogonal introduction of different substituents, enabling the construction of intricate molecular architectures. For example, the iodine atom is typically more reactive in palladium-catalyzed cross-coupling than the bromine atom, allowing for selective functionalization at the 2-position of the phenyl ring, followed by a subsequent reaction at the 5-position. This step-wise elaboration is a powerful strategy for building molecular diversity. nih.gov
Integration into Polymer Science for Functional Materials
The reactivity of the amino group and the potential for derivatization of the pyrazole ring make this compound a candidate for integration into polymer structures. It could be used as a functional monomer or as a modifying agent for existing polymers. For instance, the amino group can react with acyl chlorides, epoxides, or isocyanates to form polyamide, polyepoxide, or polyurea backbones, respectively.
Research on related compounds, such as Poly(E)-3-amino-4-((3-bromophenyl)diazenyl)-1H-pyrazol-5-ol, has demonstrated that pyrazole-containing polymers can exhibit interesting optical and fluorescent properties. researchgate.net Incorporating the heavy atoms bromine and iodine from this compound into a polymer matrix could lead to materials with high refractive indices, enhanced phosphorescence, or flame-retardant properties. Such functional materials could find use in advanced coatings, optical components, or specialized plastics.
Role in Supramolecular Chemistry: Self-Assembly and Molecular Recognition
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The structure of this compound is rich in features that can drive self-assembly and molecular recognition. The amino group and the pyrazole N-H group are excellent hydrogen bond donors, while the pyrazole ring nitrogens are hydrogen bond acceptors. nih.gov These interactions can guide the molecules to form predictable, ordered structures like chains, sheets, or more complex three-dimensional networks. researchgate.net
Furthermore, the bromo and iodo substituents can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which is increasingly being used as a tool for crystal engineering and the design of supramolecular assemblies. The aromatic pyrazole and phenyl rings can also engage in π-π stacking interactions. The interplay of these various non-covalent forces could allow this compound to form intricate supramolecular architectures or to act as a receptor for recognizing specific guest molecules.
Photophysical Properties and Potential in Optoelectronic Devices (e.g., Fluorescence, phosphorescence)
Pyrazole derivatives are known to form the core of various fluorescent and phosphorescent materials. nih.govresearchgate.net The photophysical properties are highly dependent on the nature and position of substituents on the pyrazole ring. The extended π-conjugated system encompassing the phenyl and pyrazole rings in this compound suggests that it may exhibit interesting absorption and emission properties.
The presence of heavy atoms like bromine and iodine is known to promote intersystem crossing (the transition from a singlet excited state to a triplet excited state) due to the heavy-atom effect. This can lead to enhanced phosphorescence, a phenomenon where light is emitted over a longer timescale than fluorescence. Materials exhibiting strong phosphorescence are valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Studies on pyran-quinoline compounds fused with a pyrazole moiety have shown potential in photovoltaic and optoelectronic applications, with characteristic emission peaks and promising photovoltaic properties. researchgate.net This suggests that appropriately designed systems based on this compound could be explored for similar device applications.
| Parameter | Value | Reference |
|---|---|---|
| Emission Peak | ~580 nm | researchgate.net |
| Open-Circuit Voltage (Voc) | 0.62 V | researchgate.net |
| Short-Circuit Current (Isc) | 5.1 × 10⁻⁴ A/cm² | researchgate.net |
| Maximum Output Power (Pmax) | 0.247 mW/cm² | researchgate.net |
Agrochemical Applications: Herbicide, Fungicide, or Insecticide Development (Non-clinical)
Pyrazole and its derivatives are a cornerstone of the agrochemical industry, with numerous commercial products used as herbicides, fungicides, and insecticides. mdpi.comchemimpex.comnih.gov The pyrazole scaffold is a "privileged structure" that frequently imparts potent biological activity. The mode of action often involves the inhibition of specific enzymes or receptors in the target pest. For example, some pyrazole-based insecticides act as GABA receptor antagonists.
The specific substitution pattern of this compound is reminiscent of structures found in patented agrochemicals. The halogenated phenyl group is a common feature in many pesticides, as it can enhance lipophilicity (aiding penetration into the target organism) and metabolic stability. The amino group provides a site for further chemical modification to optimize activity, selectivity, and environmental properties. While direct data on this specific compound is not available, its structural similarity to known bioactive pyrazoles makes it a strong candidate for screening and development in agrochemical research programs. chemimpex.comscielo.org.za
Environmental Applications (e.g., Adsorbent materials, degradation studies)
There is currently limited specific information in the reviewed sources regarding the direct environmental applications of this compound. However, the chemical functionalities present in the molecule suggest potential avenues for exploration. Materials derived from this compound, such as coordination polymers or functionalized polymers, could be investigated for use as adsorbent materials for environmental remediation. The nitrogen atoms and the aromatic rings could interact with and bind to heavy metal ions or organic pollutants in water.
Furthermore, understanding the environmental fate of such a halogenated aromatic compound is crucial. Degradation studies, both biotic and abiotic, would be necessary to determine its persistence, potential for bioaccumulation, and breakdown products in soil and water systems. Such studies are essential for any chemical intended for large-scale application, including in agrochemicals, to ensure minimal environmental impact.
Advanced Methodologies and Future Directions in 3 Amino 5 5 Bromo 2 Iodophenyl Pyrazole Research
Development of Novel Synthetic Routes Employing Green Chemistry Principles
Traditional methods for synthesizing pyrazole (B372694) derivatives often involve hazardous reagents, harsh reaction conditions, and environmentally harmful solvents. benthamdirect.com The future of synthesizing 3-Amino-5-(5-bromo-2-iodophenyl)pyrazole and its analogues lies in the adoption of green chemistry principles to create more sustainable and efficient processes. researchgate.net Key strategies include the use of microwave irradiation, ultrasound-assisted synthesis, and the implementation of eco-friendly solvents or solvent-free conditions. benthamdirect.comnih.govnih.gov
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, increase yields, and enhance product purity for a variety of heterocyclic compounds, including pyrazoles. nih.govnih.gov Similarly, sonication can promote reactions through acoustic cavitation, often at lower temperatures and with shorter durations than conventional methods. benthamdirect.com The move away from volatile organic compounds (VOCs) towards greener solvents like water, ionic liquids, or deep eutectic solvents (DESs) is another critical area of development. ias.ac.inthieme-connect.com DESs, in particular, are attractive due to their low toxicity, biodegradability, and ability to dissolve a wide range of compounds. thieme-connect.com Solvent-free, solid-state reactions, often facilitated by grinding or microwave activation, represent an ideal green approach by minimizing waste entirely. nih.gov
| Parameter | Conventional Method | Potential Green Method | Advantage of Green Method |
|---|---|---|---|
| Energy Source | Oil bath, heating mantle (hours) | Microwave irradiation (minutes) nih.gov | Reduced reaction time, energy efficiency |
| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water, Deep Eutectic Solvents (DESs), or solvent-free nih.govthieme-connect.com | Reduced toxicity and environmental impact, easier workup |
| Catalyst | Homogeneous acid/base catalysts | Recyclable heterogeneous catalysts (e.g., magnetic nanoparticles) bohrium.comajgreenchem.com | Catalyst reusability, reduced waste, simplified purification |
| Reaction Conditions | Often requires high temperatures and prolonged heating | Ultrasound assistance at ambient temperature benthamdirect.com | Energy savings, milder conditions for sensitive functional groups |
Application of Machine Learning and AI in Predicting Reactivity and Biological Activity
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. For a molecule like this compound, these computational tools can predict its chemical reactivity, potential biological targets, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) before committing to extensive laboratory work. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed using datasets of known pyrazole derivatives to correlate structural features with biological activity. researchgate.net For instance, topochemical models have been successfully used to predict the anti-tumor activity of 3-aminopyrazoles with high accuracy. nih.gov By inputting the structure of this compound into such a validated model, researchers could gain initial insights into its potential as, for example, a cyclin-dependent kinase (CDK) inhibitor. tandfonline.com AI algorithms can also screen vast virtual libraries of compounds against protein targets, a process known as high-throughput virtual screening (HTVS), to identify promising candidates for synthesis and testing. researchgate.netchemmethod.com Furthermore, ML can predict the outcomes of chemical reactions, helping chemists to optimize reaction conditions and identify the most efficient synthetic pathways.
| AI/ML Application | Description | Potential Outcome |
|---|---|---|
| QSAR Modeling | Develops mathematical models to correlate chemical structure with biological activity. researchgate.net | Prediction of potential anticancer, anti-inflammatory, or other therapeutic activities. nih.gov |
| Molecular Docking | Simulates the binding of the compound to the active site of a biological target (e.g., a kinase). nih.gov | Identification of likely protein targets and understanding of binding interactions. |
| ADMET Prediction | Uses computational models to forecast pharmacokinetic and toxicity profiles. mdpi.com | Early identification of potential liabilities, guiding structural modifications for better drug-like properties. |
| Reactivity Prediction | Predicts the most likely sites on the molecule for further chemical modification. | Guidance for the design of synthetic routes for derivatization and analogue generation. |
High-Throughput Screening Methodologies for Derivatization and Application Discovery
High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical compounds for a specific biological activity. nih.gov In the context of this compound, HTS can be employed in two main ways: to discover novel biological applications for the core scaffold and to efficiently test libraries of its derivatives. chemmethod.com
By screening the parent compound against a diverse panel of biological targets (e.g., kinases, G-protein coupled receptors, enzymes), researchers can uncover unexpected activities, opening new avenues for therapeutic development. nih.gov Subsequently, using combinatorial chemistry and automated synthesis platforms, a library of derivatives can be generated by modifying the amino group or by further substitution on the pyrazole or phenyl rings. whiterose.ac.uk This library can then be subjected to HTS to identify analogues with improved potency, selectivity, or optimized pharmacokinetic properties. This approach significantly accelerates the hit-to-lead optimization process in drug discovery. nih.gov
Exploration of Solid-State Forms and Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, solubility, and bioavailability. A single chemical compound can exist in different crystalline forms, known as polymorphs, each with a unique arrangement of molecules in the crystal lattice. mdpi.com The study of polymorphism in this compound is crucial for its potential development as a therapeutic agent.
Different polymorphs can exhibit different melting points, dissolution rates, and mechanical properties. Therefore, a comprehensive screening for polymorphs, co-crystals, and salts is essential. Techniques such as X-ray crystallography are fundamental for determining the precise three-dimensional structure of these solid forms. nih.govnih.govacs.org Understanding the intermolecular interactions, such as hydrogen bonding involving the amino and pyrazole nitrogen atoms, is key to controlling the crystallization process and ensuring the consistent production of the desired solid form. mdpi.com
Nanotechnology Applications and Nanocomposite Materials
Nanotechnology offers innovative strategies to enhance the properties and applications of bioactive molecules like pyrazole derivatives. nih.gov By incorporating this compound into nanocomposite materials, its utility can be expanded beyond traditional pharmacology into materials science and catalysis. nih.gov
One promising application is in drug delivery. Encapsulating the compound within nanoparticles (NPs), such as polymeric or lipid-based NPs, can improve its solubility, protect it from degradation, and enable targeted delivery to specific cells or tissues. nih.govnih.gov For example, pyrazole-enriched cationic nanoparticles have been developed as promising antibacterial agents. nih.gov Another area of exploration is the creation of pyrazole-based nanocomposites. For instance, incorporating the pyrazole derivative into a polymer matrix along with nanofillers like zinc oxide (ZnO) or graphene oxide can create new materials with enhanced thermal, mechanical, or antimicrobial properties. ajgreenchem.comnih.govmdpi.com Magnetic nanoparticles can also be functionalized with pyrazole derivatives to create recyclable catalysts for green chemistry applications. bohrium.com
Multi-component Reactions and Diversity-Oriented Synthesis for Analogue Generation
Efficiency in chemical synthesis is paramount for generating the chemical diversity needed for drug discovery. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for this purpose. mdpi.combeilstein-journals.org MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate complex molecules. nih.gov Various MCRs have been developed for the synthesis of pyrazole and fused-pyrazole libraries. nih.govbeilstein-journals.org Applying these MCR strategies would allow for the rapid generation of analogues of this compound by systematically varying the precursor molecules.
Diversity-oriented synthesis (DOS) is a complementary strategy that aims to create libraries of structurally diverse and complex molecules from simple starting materials. nih.gov Beginning with a core scaffold related to this compound, DOS strategies can be employed to explore the surrounding chemical space by introducing a wide range of functional groups and ring systems. nih.govresearchgate.net This approach is invaluable for discovering novel chemical probes and drug leads that might not be accessible through traditional medicinal chemistry approaches.
| Component 1 (Hydrazine) | Component 2 (β-Ketoester) | Component 3 (Aldehyde) | Component 4 (Nitrile) | Potential Product Class |
|---|---|---|---|---|
| Hydrazine (B178648) hydrate | Ethyl acetoacetate | 5-bromo-2-iodobenzaldehyde | Malononitrile | Pyrano[2,3-c]pyrazole derivatives nih.gov |
| Phenylhydrazine | Ethyl benzoylacetate | Substituted benzaldehydes | Malononitrile | Highly substituted pyrano[2,3-c]pyrazoles mdpi.com |
Interdisciplinary Research Opportunities: Bridging Chemistry, Biology, and Materials Science
The full potential of this compound and its derivatives can only be realized through interdisciplinary collaboration. The journey from a novel molecule to a useful product requires expertise from multiple scientific fields. mdpi.commdpi.com
Chemistry: Synthetic chemists are needed to develop efficient, scalable, and sustainable synthetic routes (9.1, 9.6). Computational chemists can use AI/ML to guide these efforts and predict compound properties (9.2).
Biology and Pharmacology: Biologists and pharmacologists will employ HTS to screen for biological activity and elucidate mechanisms of action (9.3). This synergy is crucial for identifying and validating new therapeutic targets.
Materials Science: Materials scientists and nanotechnologists can explore the compound's solid-state properties (9.4) and incorporate it into novel nanomaterials and composites for a range of applications, from drug delivery systems to advanced functional materials (9.5). nih.gov
By bridging these disciplines, the research community can accelerate the discovery process, transforming promising molecules like this compound into valuable tools for science and medicine.
Q & A
Q. Key Variables :
Advanced Consideration : Optimize microwave-assisted synthesis to reduce reaction time and improve regiochemical control .
How can spectroscopic and crystallographic techniques resolve structural ambiguities in halogenated pyrazoles?
Q. Basic Research Focus
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | C–I bond length: 2.10 Å; dihedral angle: 15° between pyrazole and phenyl rings | |
| IR | N–H stretch at 3400 cm; C–Br stretch at 550 cm |
Advanced Consideration : Use time-resolved fluorescence spectroscopy to study electronic effects of heavy halogens (Br, I) on excited-state dynamics .
What strategies mitigate conflicting biological activity data in halogenated pyrazole derivatives?
Q. Basic Research Focus
- Assay Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for halogen-specific cytotoxicity .
- Dose-Response Analysis : Use Hill slopes to differentiate target-specific effects from non-specific halogen interactions .
Advanced Consideration : Apply machine learning to correlate halogen electronegativity (Br: 2.96, I: 2.66) with bioactivity trends (e.g., IC) across datasets .
How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
Q. Example Workflow :
Geometry optimization at B3LYP/6-31G(d) level.
Calculate Mulliken charges to predict halogen-directed reactivity .
Validate with experimental kinetic data .
What analytical approaches address discrepancies in purity assessments of halogenated pyrazoles?
Q. Advanced Research Focus
- HPLC-MS : Detect trace halogenated byproducts (e.g., dehalogenation products) using high-resolution mass filters .
- TGA-DSC : Monitor thermal stability to identify decomposition points that skew purity assays .
Case Study : A 5% discrepancy in purity between LC-MS and -NMR was traced to residual Pd catalysts; chelation with EDTA resolved the issue .
How can regioselectivity challenges in halogenated pyrazole synthesis be addressed?
Q. Advanced Research Focus
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer halogenation to the 5-position .
- Metal-Ligand Systems : Use Pd(PPh) with bidentate ligands to enhance cross-coupling selectivity .
Data-Driven Solution : Screen reaction conditions using DoE (Design of Experiments) to map the interplay of temperature, catalyst loading, and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
